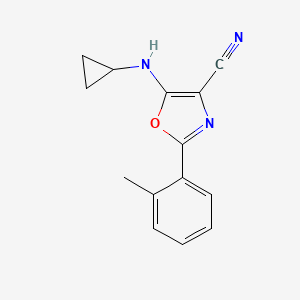![molecular formula C14H14N2O2S B5714170 N-{[(2-phenylethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5714170.png)
N-{[(2-phenylethyl)amino]carbonothioyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-phenylethyl)amino]carbonothioyl}-2-furamide, commonly known as AEBSF, is a protease inhibitor that is widely used in scientific research applications. It is a synthetic compound that belongs to the class of sulfhydryl-reactive serine protease inhibitors. AEBSF is a potent inhibitor of serine proteases, and it is used in various biochemical and physiological studies to inhibit protease activity.
作用機序
AEBSF is a serine protease inhibitor that works by irreversibly binding to the active site of the protease enzyme. It forms a covalent bond with the serine residue at the active site of the enzyme, which prevents the protease from cleaving its target substrate. AEBSF is a potent inhibitor of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin.
Biochemical and Physiological Effects:
AEBSF has several biochemical and physiological effects. It is a potent inhibitor of protease activity and can be used to investigate the role of proteases in various biological processes. AEBSF is used in the study of blood coagulation, fibrinolysis, and the regulation of protease activity in the immune system. It has been shown to inhibit the activity of plasmin, a protease that is involved in the breakdown of blood clots.
実験室実験の利点と制限
The use of AEBSF in lab experiments has several advantages. It is a potent inhibitor of protease activity and can be used to investigate the role of proteases in various biological processes. AEBSF is easy to use and has a well-established synthesis method. However, there are also some limitations to the use of AEBSF in lab experiments. It is a synthetic compound that may not accurately reflect the activity of natural protease inhibitors. Additionally, it may have off-target effects that could interfere with the interpretation of experimental results.
将来の方向性
There are several future directions for the use of AEBSF in scientific research. One area of interest is the investigation of the role of proteases in cancer progression. Proteases have been implicated in the invasion and metastasis of cancer cells, and the use of AEBSF could help to elucidate the mechanisms involved in this process. Another area of interest is the development of more selective protease inhibitors that could be used in therapeutic applications. AEBSF is a potent inhibitor of a wide range of serine proteases, but more selective inhibitors could be developed that target specific proteases involved in disease processes. Finally, the use of AEBSF in the study of protease activity in the immune system could lead to the development of new therapies for autoimmune diseases and inflammatory disorders.
合成法
The synthesis of AEBSF involves the reaction of 2-furoyl chloride with N-(2-phenylethyl) ethylenediamine in the presence of a base such as triethylamine. The reaction yields AEBSF as a white crystalline powder with a purity of more than 98%. The synthesis method of AEBSF is well-established and has been used for many years.
科学的研究の応用
AEBSF is widely used in scientific research applications as a protease inhibitor. It is commonly used in biochemical and physiological studies to inhibit protease activity and to investigate the role of proteases in various biological processes. AEBSF is used in the study of blood coagulation, fibrinolysis, and the regulation of protease activity in the immune system.
特性
IUPAC Name |
N-(2-phenylethylcarbamothioyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-13(12-7-4-10-18-12)16-14(19)15-9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZZTTWXHNDYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-phenylethyl)carbamothioyl]furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5714094.png)


![N-[4-(dimethylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5714116.png)

![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5714131.png)




![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5714194.png)

![N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5714202.png)